Superior α-Amylase Inhibition Differentiates Momordicoside G from Structurally Related Glycosides
In a comparative enzymatic assay of bioactive compounds isolated from Momordica charantia, Momordicoside G exhibited the highest inhibition of α-amylase among seven tested compounds. Momordicoside G achieved 70.5% inhibition, significantly exceeding the activity of Momordicoside I, which exhibited 64.2% inhibition under identical conditions [1].
| Evidence Dimension | α-Amylase inhibition (%) |
|---|---|
| Target Compound Data | 70.5% |
| Comparator Or Baseline | Momordicoside I: 64.2%; other analogs ranged from 10.11% to 63.5% |
| Quantified Difference | Momordicoside G is 6.3 percentage points (9.8% relative) more inhibitory than Momordicoside I |
| Conditions | In vitro α-amylase inhibition assay; compound concentrations standardized at 870 μg/mL; 50 μL assay volume |
Why This Matters
This head-to-head data empowers researchers requiring a potent α-amylase inhibitor to select Momordicoside G over other structurally similar glycosides for diabetes-related carbohydrate metabolism studies.
- [1] Çiçek, S. S., & Girreser, U. (2022). Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations. Frontiers in Pharmacology, 13, 904643. View Source
